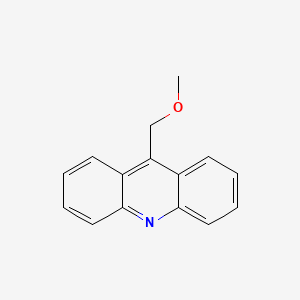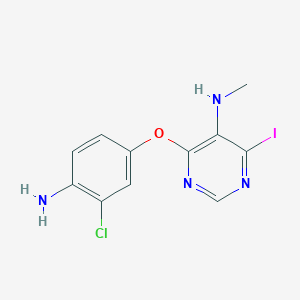![molecular formula C10H12N6OS B12923319 4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- CAS No. 919491-72-8](/img/structure/B12923319.png)
4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is a compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a thiadiazole ring, and a morpholine ring attached to the thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiadiazole intermediate.
Introduction of the Morpholine Ring: The final step involves the reaction of the thiadiazole-pyrazine intermediate with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and pyrazine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or thiadiazole rings.
Scientific Research Applications
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, antimicrobial agent, and in other therapeutic areas.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the morpholine and thiadiazole moieties but differs in the overall structure.
N,N-diethylpiperidin-4-amine: Another compound with a morpholine ring but different substituents.
Uniqueness
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is unique due to the specific combination of the pyrazine, thiadiazole, and morpholine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919491-72-8 |
|---|---|
Molecular Formula |
C10H12N6OS |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C10H12N6OS/c1-2-12-8(7-11-1)9-13-14-10(18-9)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H,14,15) |
InChI Key |
KWXLQPSHISJNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=NN=C(S2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
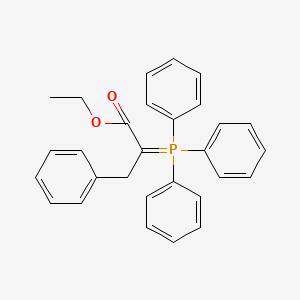

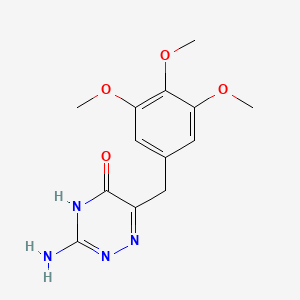
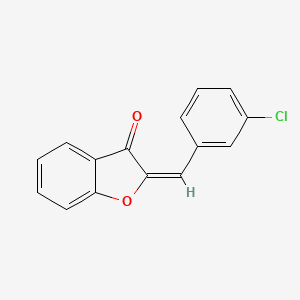
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)





